N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide
Overview
Description
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as MPSP, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPSP has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
MPSP exerts its effects by inhibiting the activity of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, a negative regulator of insulin signaling. This compound dephosphorylates and inactivates the insulin receptor and downstream signaling molecules, leading to insulin resistance and impaired glucose homeostasis. By inhibiting this compound, MPSP enhances insulin signaling and improves glucose uptake and utilization in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling and glucose homeostasis, MPSP has been shown to have other biochemical and physiological effects. MPSP has been shown to improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. MPSP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MPSP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, making it a useful tool for studying the role of this compound in insulin signaling and glucose homeostasis. MPSP is also relatively stable and can be easily synthesized in large quantities.
One limitation of MPSP is that it is not suitable for use in clinical trials due to its poor pharmacokinetic properties. MPSP has a short half-life and is rapidly metabolized in vivo, limiting its effectiveness as a therapeutic agent.
Future Directions
Despite its limitations, MPSP has significant potential for further research and development. Future studies could focus on improving the pharmacokinetic properties of MPSP or developing analogs with improved potency and selectivity. MPSP could also be used as a tool for studying the role of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide in other physiological processes, such as cancer and immune function. Overall, MPSP represents a promising avenue for the development of novel therapeutics for metabolic disorders and other diseases.
Scientific Research Applications
MPSP has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, MPSP has been shown to improve insulin sensitivity and glucose homeostasis in animal models of obesity and insulin resistance. MPSP has also been shown to improve lipid metabolism and reduce inflammation in these models.
properties
IUPAC Name |
N-methyl-N-[4-[(4-propylphenyl)sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-15-6-12-18(13-7-15)24(22,23)19-16-8-10-17(11-9-16)20(3)14(2)21/h6-13,19H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKHFLZGZFNTJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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